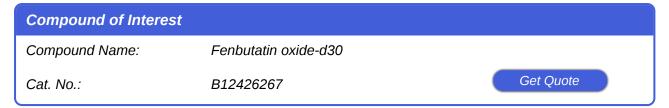


Technical Guide: Certificate of Analysis for Fenbutatin oxide-d30

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with **Fenbutatin oxide-d30**, a deuterated internal standard crucial for the accurate quantification of the acaricide Fenbutatin oxide. This document is intended to support researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Fenbutatin oxide-d30**, compiled from manufacturer specifications and certificates of analysis.



Parameter	Value	Source
Chemical Name	Bis[tri(2-methyl-2- phenylpropyl-d5)tin] Oxide	
Synonyms	Fenbutatin Oxide-d30, Bis[tri(neophyl-d5)tin] oxide	
Molecular Formula	C60H48D30OSn2	[1][2]
Molecular Weight	1082.87 g/mol	[1][2]
CAS Number (Unlabeled)	13356-08-6	[1][2]
Purity (HPLC)	>95%	[1]
Appearance	White to Off-White Solid	[3]
Storage Temperature	+4°C or 2-8°C Refrigerator	[1][3]
Isotopic Enrichment	Not specified, based on mass distribution	[4]

Experimental Protocols

The accurate quantification of Fenbutatin oxide in various matrices often necessitates the use of a stable isotope-labeled internal standard like **Fenbutatin oxide-d30**.[5] The following are detailed experimental protocols for the analysis of Fenbutatin oxide, which are directly applicable when using **Fenbutatin oxide-d30** as an internal standard.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the trace analysis of Fenbutatin oxide in complex matrices such as soil, and plant- and animal-derived foods.[6]

2.1.1. Sample Preparation (Modified QuEChERS)

 Extraction: Homogenize 5 g of the sample with 10 mL of acetonitrile containing 1% formic acid (v/v).



- Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
- Final Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.

2.1.2. HPLC-MS/MS Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: Hypersil Gold C18 column (3.0 μm, 2.1 mm × 100 mm) or equivalent.[6]
- Mobile Phase: A gradient of Methanol (A) and 0.1% (v/v) formic acid in water (B).[6]
 - Gradient Program: 0 min, 60% A; 4.0 min, 95% A; 6.0 min, 95% A; 8.0 min, 60% A; 10.0 min, 60% A.[6]
- Flow Rate: 0.25 mL/min.[6]
- Injection Volume: 10 μL.[6]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Ion Monitoring: Monitor the appropriate precursor and product ions for both Fenbutatin oxide and Fenbutatin oxide-d30.

Analysis by Gas Chromatography (GC)

Due to the low volatility of Fenbutatin oxide, a derivatization step is required for GC analysis.[6]

2.2.1. Sample Preparation and Derivatization



- Extraction: Extract the sample with an acetone-acetic acid (99:1, v/v) and hexane mixture.[7]
- Evaporation: Filter the extract and evaporate to dryness under a nitrogen stream in a water bath at 35°C.[7]
- Residue Dissolution: Dissolve the residue in hexane.[7]
- Derivatization: Add ethyl magnesium bromide to the hexane solution and allow it to react for 15 minutes.[7]
- Quenching and Extraction: Add 1 mol/L hydrochloric acid. Collect the supernatant and evaporate to dryness.[7]
- Cleanup: Dissolve the final residue in hexane and clean up using a silica solid-phase extraction (SPE) column, eluting with a hexane-dichloromethane (4:1, v/v) mixture.[7]

2.2.2. GC Conditions

- GC System: A gas chromatograph equipped with a flame photometric detector (FPD).[7]
- Column: A suitable capillary column for pesticide analysis.
- Carrier Gas: Helium or Nitrogen.
- Injector and Detector Temperatures: Optimized for the derivatized analyte.
- Oven Temperature Program: A programmed temperature ramp to ensure adequate separation.

Visualizations

The following diagrams illustrate the experimental workflows described above.



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Caption: HPLC-MS/MS analysis workflow for Fenbutatin oxide.



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Caption: Gas Chromatography analysis workflow for Fenbutatin oxide.

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